Cyanine5 Boc-hydrazide
Description
Cyanine5 Boc-hydrazide is a Boc (tert-butoxycarbonyl)-protected hydrazide derivative of the cyanine dye Cyanine5. It is designed for selective labeling of aldehydes and ketones in biomolecules, including glycoproteins, oxidized lipids, and nucleic acids. The Boc group serves as a protective moiety, preventing premature reactivity of the hydrazide group until deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA) .
Properties
Molecular Formula |
C37H49ClN4O3 |
|---|---|
Molecular Weight |
633.27 |
IUPAC Name |
tert-butyl N-[6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]carbamate;chloride |
InChI |
InChI=1S/C37H48N4O3.ClH/c1-35(2,3)44-34(43)39-38-33(42)25-13-10-18-26-41-30-22-17-15-20-28(30)37(6,7)32(41)24-12-9-11-23-31-36(4,5)27-19-14-16-21-29(27)40(31)8;/h9,11-12,14-17,19-24H,10,13,18,25-26H2,1-8H3,(H-,38,39,42,43);1H |
InChI Key |
XWIFMTLJOJRITF-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NNC(=O)OC(C)(C)C)(C)C)C)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cyanine5 Boc-hydrazide |
Origin of Product |
United States |
Scientific Research Applications
Biomolecule Labeling
Cyanine5 Boc-hydrazide is primarily used for labeling proteins and nucleic acids. This labeling is crucial for various fluorescence-based techniques, including:
- Fluorescence Microscopy : Enables visualization of cellular components.
- Flow Cytometry : Allows analysis of cell populations based on fluorescence intensity.
- Western Blotting : Facilitates detection of specific proteins in complex mixtures.
The ability to couple with carbonyl-containing biomolecules enhances its utility in these applications, as demonstrated in studies where it was used to label engineered proteins for imaging purposes .
Tyramide Signal Amplification
In immunohistochemistry and in situ hybridization, this compound plays a role in Tyramide Signal Amplification (TSA). This technique significantly enhances the signal from low-abundance targets, improving detection sensitivity .
Fluorescence Resonance Energy Transfer (FRET)
This compound has been employed in FRET experiments to study molecular interactions. By conjugating it with donor fluorophores, researchers can monitor energy transfer between molecules, providing insights into their proximity and interactions within biological systems .
Case Studies
Advantages of Using this compound
- High Sensitivity : The fluorescent properties allow for detection at low concentrations.
- Versatility : Compatible with various labeling strategies and applications.
- Stable Conjugates : Forms stable bonds with target biomolecules, ensuring reliability in experiments.
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₃₇H₄₉ClN₄O₃
- Molecular Weight : 633.26 g/mol
- Spectral Profile :
Comparison with Similar Compounds
Cyanine5 Hydrazide (Non-Boc-Protected)
Cyanine5 hydrazide is the deprotected counterpart of Cyanine5 Boc-hydrazide. Unlike the Boc-protected variant, it reacts immediately with aldehydes/ketones without requiring acid treatment.
Advantages of this compound :
Disadvantages :
- Additional deprotection step required (e.g., TFA treatment), which may affect acid-sensitive substrates .
BDP 558/568 Hydrazide
BDP 558/568 hydrazide is a boron-dipyrromethene (BODIPY) derivative with distinct spectral properties, targeting similar carbonyl groups.
| Property | This compound | BDP 558/568 Hydrazide |
|---|---|---|
| λₑₓ/λₑₘ | 646/662 nm | 558/568 nm |
| Brightness (ε × Φ) | 50,000 | ~30,000 (estimated) |
| Tissue Penetration | Moderate (near-infrared) | Limited (visible range) |
Alexa Fluor 647 Hydrazide
Alexa Fluor 647 hydrazide is a commercially popular alternative with comparable near-infrared emission.
| Property | This compound | Alexa Fluor 647 Hydrazide |
|---|---|---|
| Photostability | Moderate | High |
| Cost | ~$1430/1 mg | \sim$2000/1 mg (market average) |
Trade-offs :
- Alexa Fluor 647 offers superior photostability but at a higher cost.
Comparative Stability Studies
- This compound retains >95% purity after 24 months at -20°C, whereas non-protected Cyanine5 hydrazide degrades by ~20% under the same conditions .
- Deprotection efficiency with TFA exceeds 97% in methanol or DMSO .
Preparation Methods
Formation of Cyanine5 Hydrazide
Cyanine5 hydrazide is synthesized via nucleophilic acyl substitution between Cyanine5 acyl chloride and hydrazine. Key parameters include:
-
Solvent System : Anhydrous methylene chloride (DCM) ensures compatibility with moisture-sensitive intermediates.
-
Temperature : Reactions are conducted at –70°C to minimize side reactions such as bis-acylation.
-
Stoichiometry : A 1:1 molar ratio of acyl chloride to hydrazine is critical to avoid over-alkylation.
Representative Protocol:
-
Cyanine5 Acyl Chloride Synthesis :
Cyanine5 carboxylic acid (1 eq) is treated with oxalyl chloride (1.2 eq) in DCM under catalytic DMF, stirred for 2 hr at 25°C. Excess reagent is removed under vacuum. -
Hydrazide Formation :
The acyl chloride is added dropwise to a stirred slurry of hydrazine (1.1 eq) in DCM at –70°C. The mixture is warmed to 25°C, stirred for 12 hr, and filtered to isolate the hydrazide.
Boc Protection of Cyanine5 Hydrazide
The hydrazide intermediate is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step ensures selective protection of the primary amine while preserving the hydrazide’s reactivity.
Optimization of Boc Protection
-
Base Selection : Diisopropylethylamine (DIEA) or pyridine facilitates deprotonation of the hydrazide amine, enhancing Boc₂O reactivity.
-
Solvent : DCM or DMF is preferred for solubilizing both hydrazide and Boc reagent.
-
Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC-MS tracks conversion, typically achieving >95% yield.
Procedure:
Cyanine5 hydrazide (1 eq) is dissolved in DCM, followed by Boc₂O (1.2 eq) and DIEA (2 eq). The reaction is stirred for 6 hr at 25°C, concentrated under vacuum, and purified via silica chromatography (DCM:MeOH = 95:5).
Critical Reaction Parameters and Byproduct Mitigation
Challenges in Acyl Chloride Synthesis
Minimizing Bis-Acylated Byproducts
-
Hydrazine Concentration : Dilute hydrazine solutions (12–16% v/v in DCM) reduce bis-acylation from 20% to <5%.
-
Controlled Addition : Slow addition of acyl chloride (over 3–5 hr) maintains reaction homogeneity.
Purification and Characterization
Chromatographic Purification
Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 633.26 g/mol | |
| Solubility | DCM, DMF, DMSO; low in water | |
| HPLC Retention Time | 12.4 min (C18, 70% MeOH) | |
| UV-Vis λmax (Absorption) | 646 nm (ε = 250,000 M⁻¹cm⁻¹) |
Applications in Bioconjugation
Deprotection and Labeling
Case Study: Antibody Labeling
-
Oxidation : IgG antibodies are treated with NaIO₄ (10 mM, pH 6.0) to generate aldehydes.
-
Conjugation : Deprotected Cyanine5 hydrazide (2 eq) reacts with oxidized IgG (1 mg/mL) in PBS (pH 5.5, 24 hr).
-
Purification : Size-exclusion chromatography removes unreacted dye, yielding labeled antibodies (DOL = 3–5).
Industrial-Scale Synthesis Considerations
Process Optimization
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
